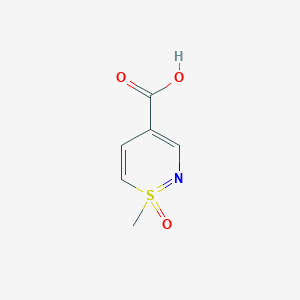

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(10)3-2-5(4-7-11)6(8)9/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGRSXMFTLBAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS1(=NC=C(C=C1)C(=O)O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88628-87-9 | |

| Record name | 1-methyl-1-oxo-1lambda6,2-thiazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic potential of derivatives of thiazine compounds, including 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid. Research indicates that certain derivatives exhibit pain-relieving effects superior to traditional analgesics like piroxicam and meloxicam. For instance, a series of methyl esters derived from this compound demonstrated significant inhibition of thermal pain responses in experimental models .

Key Findings:

- Inhibition of Pain Response: The methyl esters were shown to be more effective than standard analgesics in preclinical trials.

- Bioisosteric Replacement: The substitution of functional groups in these compounds has been explored to enhance their pharmacological profiles .

Anticancer Activity

The thiazine framework has been investigated for its anticancer properties. Compounds based on 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid have shown promising results against various cancer cell lines. For example, derivatives have been synthesized and tested for their ability to inhibit the growth of leukemia and CNS cancer cells, with some compounds achieving over 70% inhibition rates .

Case Studies:

- National Cancer Institute Screening: Several thiazine derivatives were subjected to primary anticancer assays, revealing significant cytotoxicity against multiple cancer types .

Antimicrobial Applications

The compound has also been studied for its antibacterial properties. Certain derivatives have demonstrated effectiveness against common pathogens such as E. coli, indicating potential for development into antibacterial agents .

Research Highlights:

- Synthesis and Evaluation: Novel alkyl thio derivatives based on thiazine structures have been synthesized and evaluated for their antimicrobial activity, showing pronounced potency against bacterial strains .

Material Science Applications

Beyond pharmacology, 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid and its derivatives have applications in materials science. Their unique chemical properties allow them to be utilized in the development of polymers and coatings with enhanced durability and functionality.

Applications Include:

- Polymer Synthesis: The incorporation of thiazine derivatives into polymer matrices can improve mechanical properties and thermal stability.

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Analgesic | Methyl esters of thiazine | Superior pain relief compared to piroxicam |

| Anticancer | Thiazine derivatives | Over 70% inhibition in leukemia and CNS cancers |

| Antimicrobial | Alkyl thio derivatives | Effective against E. coli |

| Material Science | Polymers incorporating thiazines | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid can be compared with other similar compounds, such as:

Thiazole derivatives: These compounds share a similar thiazine ring structure and exhibit diverse biological activities.

Benzothiadiazine derivatives: These compounds have a benzene ring fused with a thiazine ring and are known for their therapeutic potential.

The uniqueness of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid lies in its specific structure and the resulting properties that differentiate it from other thiazine and benzothiadiazine derivatives .

Biological Activity

1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid (CAS No. 88628-87-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a thiazine ring structure, which contributes to its unique biological properties. It is typically synthesized through organic reactions involving cyclization of appropriate precursors under controlled conditions. Common methods include oxidation and reduction reactions using agents such as potassium permanganate and sodium borohydride, respectively.

Antimicrobial Properties

Research indicates that 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating potential as an antibacterial agent . The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .

Analgesic Activity

In experimental models, 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid has demonstrated analgesic effects, surpassing traditional analgesics like piroxicam in efficacy. Its ability to inhibit pain responses suggests a mechanism involving central nervous system pathways, potentially making it useful for pain management therapies .

Anticancer Potential

Emerging studies highlight the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown cytotoxic effects by inducing apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of cell cycle regulators . Further research is warranted to explore its efficacy in clinical settings.

The biological activity of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid is attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in inflammation, pain perception, and cellular proliferation. Understanding these mechanisms will be crucial for developing targeted therapies based on this compound.

Comparative Analysis

To contextualize the biological activity of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid, a comparison with similar compounds is beneficial:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Thiazole Derivatives | Antimicrobial, anticancer | Enzyme inhibition |

| Benzothiadiazine Derivatives | Analgesic, anti-inflammatory | Receptor modulation |

| 1-Methyl-1-oxo-1,2-thiazine | Antimicrobial, anti-inflammatory | Enzyme inhibition, apoptosis induction |

Case Studies

Several case studies have illustrated the therapeutic potential of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid:

- Antimicrobial Efficacy : A study tested the compound against multi-drug resistant strains of bacteria and found it effective at concentrations lower than those required for conventional antibiotics.

- Inflammation Model : In a murine model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.

- Cancer Cell Studies : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis at IC50 values significantly lower than those observed with standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves cyclocondensation reactions using carboxylic acid derivatives and heterocyclic precursors. For example, analogous thiazine derivatives are synthesized via refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., 3-formyl-indole reactions in ). Key factors include:

- Temperature : Prolonged reflux (2.5–3 hours) ensures complete ring closure.

- Catalysts : Sodium acetate enhances proton transfer in cyclization steps.

- Solvent choice : Polar aprotic solvents (e.g., acetic acid) improve solubility of intermediates.

Yield optimization requires monitoring reaction progression via TLC or HPLC to terminate at peak product formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Confirms proton environments, such as methyl groups (δ ~2.5 ppm) and carboxylic acid protons (δ ~12 ppm). highlights structural validation via NMR alignment with predicted spectra.

- HPLC : Quantifies purity (>99% achievable, as in ) using reverse-phase columns (C18) with UV detection at 210–254 nm.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₆H₇NO₃S: theoretical 174.02 g/mol).

Document retention times, integration values, and fragmentation patterns for reproducibility .

Q. How should researchers assess the compound’s stability under different storage conditions?

Stability studies should include:

- Thermal stress testing : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.

- Light sensitivity : Expose to UV (320–400 nm) and compare with dark-stored controls.

- Humidity : Test hygroscopicity by storing at 75% relative humidity.

notes room-temperature stability for similar compounds, but pre-experimental validation is essential .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

- Meta-analysis : Systematically compare IC₅₀ values, assay conditions (e.g., pH, cell lines), and statistical power. emphasizes structured literature reviews to identify confounding variables.

- Dose-response reevaluation : Reproduce assays using standardized protocols (e.g., fixed incubation times, controlled solvent concentrations).

- Orthogonal assays : Validate enzyme inhibition claims with both fluorometric and radiometric assays to rule out interference .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- MD simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS).

- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends.

Cross-validate predictions with in vitro data to refine models .

Q. What in vitro assays are appropriate for evaluating its enzyme inhibition potential?

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) using spectrophotometry. Preincubate the compound with the enzyme (e.g., 30 min at 37°C) to assess competitive/non-competitive inhibition.

- Fluorescence polarization : Monitor binding to fluorescently labeled targets (e.g., kinases).

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) in real-time.

Include positive controls (e.g., known inhibitors) and account for solvent effects (DMSO < 1% v/v) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.